(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-ethylphenyl)methanone diformate
CAS No.: 1421478-24-1
Cat. No.: VC6057978
Molecular Formula: C23H37N3O5
Molecular Weight: 435.565
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421478-24-1 |
|---|---|
| Molecular Formula | C23H37N3O5 |
| Molecular Weight | 435.565 |
| IUPAC Name | [4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-(4-ethylphenyl)methanone;formic acid |
| Standard InChI | InChI=1S/C21H33N3O.2CH2O2/c1-4-18-5-7-20(8-6-18)21(25)23-11-9-19(10-12-23)16-24-14-13-22(3)15-17(24)2;2*2-1-3/h5-8,17,19H,4,9-16H2,1-3H3;2*1H,(H,2,3) |
| Standard InChI Key | FZKHVYGNWBTQBW-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C(=O)N2CCC(CC2)CN3CCN(CC3C)C.C(=O)O.C(=O)O |
Introduction
Chemical Structure and Nomenclature
Structural Composition
The molecule consists of three primary components:
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Piperidine core: A six-membered nitrogen-containing ring (piperidin-1-yl) serves as the central scaffold .
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2,4-Dimethylpiperazine substituent: A second nitrogen-containing ring (piperazin-1-yl) with methyl groups at positions 2 and 4 is connected via a methylene bridge (-CH-) to the piperidine core .
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4-Ethylphenyl methanone group: A ketone-functionalized aromatic ring (methanone) with an ethyl substituent at the para position completes the structure .
The diformate designation indicates the compound exists as a salt, where two formic acid molecules neutralize basic nitrogen sites in the piperazine-piperidine system .
Systematic Nomenclature
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IUPAC Name: (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-ethylphenyl)methanone diformate
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Molecular Formula: CHNO (calculated based on structural analogs )
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Molecular Weight: ~451.56 g/mol
Table 1: Key Structural Features
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis data exists for this compound, analogous molecules in patent CA3029305A1 suggest a multi-step approach:
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Piperidine-Piperazine Coupling:
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Friedel-Crafts Acylation:
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Salt Formation:
Table 2: Hypothetical Reaction Conditions
Physicochemical Properties
Predicted Characteristics
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Solubility: Moderate solubility in polar solvents (water, ethanol) due to ionic diformate groups; poor solubility in nonpolar solvents .
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Melting Point: Estimated 180–200°C (based on similar piperazine salts ).
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Stability: Likely hygroscopic; requires anhydrous storage to prevent decomposition .
Spectroscopic Data (Hypothetical)
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IR Spectroscopy:
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H NMR (DMSO-d):
Pharmacological Profile
Hypothetical Mechanisms
Structural analogs in patent CA3029305A1 exhibit tankyrase inhibition, suggesting potential applications in oncology (e.g., Wnt/β-catenin pathway modulation). The 2,4-dimethylpiperazine moiety may enhance blood-brain barrier penetration, implying CNS activity .
Toxicity Considerations
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